molecular formula C17H12ClF3N4O B2726036 4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-42-5

4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2726036
CAS No.: 338773-42-5
M. Wt: 380.76
InChI Key: IUKFDRTTWBMOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a quinoxaline ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with methylhydrazine to form 4-chloro-N’-methylbenzenecarbohydrazide. This intermediate is then reacted with 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is unique due to its specific combination of functional groups and the quinoxaline ring structure.

Properties

IUPAC Name

4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c1-25(24-16(26)10-6-8-11(18)9-7-10)15-14(17(19,20)21)22-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFDRTTWBMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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